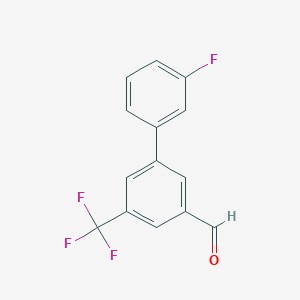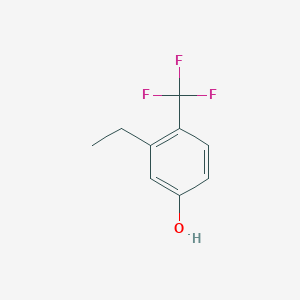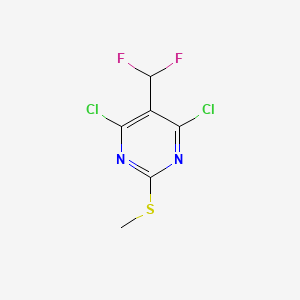
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocycle containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the fluoro and methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Chemical Reactions Analysis
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluoro group on the phenyl ring . Major products formed from these reactions include oxidized or reduced thiophene derivatives and substituted aromatic compounds.
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound is also used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it serves as an intermediate in the synthesis of various biologically active molecules and industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The presence of the fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to specific receptors or enzymes. For example, thiophene derivatives are known to act as voltage-gated sodium channel blockers and can modulate various signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as 2-substituted thiophene derivatives like suprofen and articaine . These compounds share the thiophene core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For instance, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique combination of fluoro and methoxy groups in this compound distinguishes it from other thiophene derivatives and contributes to its specific applications.
Properties
Molecular Formula |
C12H9FO2S |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO2S/c1-15-12-3-2-8(5-11(12)13)9-4-10(6-14)16-7-9/h2-7H,1H3 |
InChI Key |
UCJLTNVLDDKSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)





![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

